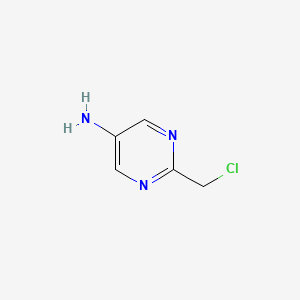
2-(Chloromethyl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrimidin-5-amine typically involves the chloromethylation of pyrimidine derivatives. One common method is the reaction of 5-aminopyrimidine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the pyrimidine ring. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-(Chloromethyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted pyrimidines.
科学的研究の応用
2-(Chloromethyl)pyrimidin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pyrimidine ring can also interact with various molecular targets through hydrogen bonding and π-π interactions.
類似化合物との比較
2-(Chloromethyl)pyrimidin-5-amine can be compared with other pyrimidine derivatives such as:
2-(Bromomethyl)pyrimidin-5-amine: Similar in structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
2-(Hydroxymethyl)pyrimidin-5-amine: Contains a hydroxymethyl group, which can alter its solubility and reactivity.
2-(Methyl)pyrimidin-5-amine: Lacks the halogen atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its chloromethyl group, which provides specific reactivity that can be exploited in various chemical transformations and applications.
特性
分子式 |
C5H6ClN3 |
|---|---|
分子量 |
143.57 g/mol |
IUPAC名 |
2-(chloromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,7H2 |
InChIキー |
VEOMXYOAIORPFZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















